An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid (CAS 55687-28-0)
An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid (CAS 55687-28-0)
This guide provides a comprehensive technical overview of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, also known as N-(4-Methoxy-2-nitrophenyl)glycine. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's properties, a well-established synthetic pathway with mechanistic insights, key applications as a synthetic intermediate, and essential safety protocols.
Introduction and Chemical Identity
2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a substituted nitrophenyl amino acid derivative. Its structure, featuring a nitro group ortho to the amino acid side chain and a methoxy group para to it, makes it a valuable and versatile intermediate in organic synthesis, particularly for the construction of various heterocyclic systems. The electronic properties of the substituted phenyl ring, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, play a crucial role in its reactivity and applications.
Molecular Structure
The chemical structure of the title compound is presented below.
Caption: Chemical Structure of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
Physicochemical Properties
A summary of the key physicochemical properties for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for preliminary assessment of the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 55687-28-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| IUPAC Name | 2-((4-methoxy-2-nitrophenyl)amino)acetic acid | [2] |
| Synonyms | N-(4-Methoxy-2-nitrophenyl)glycine, (4-methoxy-2-nitroanilino)acetic acid | [1] |
| Topological Polar Surface Area | 104 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is most effectively achieved through a two-stage process starting from the readily available p-anisidine. This pathway involves the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, followed by a nucleophilic substitution to introduce the acetic acid moiety. This strategic approach is essential to control the regioselectivity of the nitration step.
Stage 1: Synthesis of 4-Methoxy-2-nitroaniline Intermediate
Direct nitration of p-anisidine is problematic due to the strong activating nature of the amino group, which can lead to oxidation and the formation of multiple isomers.[3] To circumvent this, a protecting group strategy is employed.
Workflow for 4-Methoxy-2-nitroaniline Synthesis:
Caption: Synthetic workflow for the 4-methoxy-2-nitroaniline intermediate.
Mechanistic Rationale:
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Acetylation (Protection): The amino group of p-anisidine is acetylated using acetic anhydride. This converts the highly activating amino group into a moderately activating acetamido group. This transformation is crucial as it prevents oxidation of the aromatic ring and directs the subsequent nitration primarily to the position ortho to the acetamido group.[3]
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Nitration: The protected intermediate, 4-methoxyacetanilide, is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C) to control the exothermic reaction. The acetamido and methoxy groups work in concert to direct the electrophilic nitronium ion (NO₂⁺) to the desired ortho position.[3]
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Hydrolysis (Deprotection): The final step in this stage is the hydrolysis of the acetamido group of 4-methoxy-2-nitroacetanilide under acidic or basic conditions to reveal the amino group, yielding the target intermediate, 4-methoxy-2-nitroaniline.[3]
Stage 2: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
The final product is synthesized via a nucleophilic substitution reaction using the 4-methoxy-2-nitroaniline intermediate.
Workflow for Final Product Synthesis:
Caption: Synthetic workflow for 2-((4-methoxy-2-nitrophenyl)amino)acetic acid.
Mechanistic Rationale:
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N-Alkylation: 4-Methoxy-2-nitroaniline acts as a nucleophile, with the amino group attacking the electrophilic carbon of an acetic acid equivalent, such as ethyl chloroacetate. This reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.
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Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed, typically under basic conditions followed by an acidic workup, to yield the final carboxylic acid product, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 4-Methoxy-2-nitroaniline [3]
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Acetylation: Dissolve 4-methoxyaniline in glacial acetic acid. Slowly add acetic anhydride while stirring. Gently warm the mixture for 15-30 minutes. Pour the reaction mixture into ice-cold water to precipitate the 4-methoxyacetanilide. Collect the solid by vacuum filtration, wash with water, and dry.
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Nitration: Suspend the dried 4-methoxyacetanilide in acetic acid and cool the mixture in an ice bath to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at a low temperature, monitoring the reaction by Thin Layer Chromatography (TLC). Carefully pour the reaction mixture over crushed ice to precipitate the 4-methoxy-2-nitroacetanilide. Collect the product by vacuum filtration and wash thoroughly with cold water.
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Hydrolysis: Reflux the 4-methoxy-2-nitroacetanilide in an aqueous ethanol solution of sulfuric acid. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and pour it into cold water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-methoxy-2-nitroaniline. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Protocol 2.3.2: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid (General Procedure)
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To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate or sodium hydride (1.2 eq).
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Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
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Dissolve the crude ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.
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Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify with dilute HCl until the product precipitates.
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Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid.
Key Applications and Research Significance
2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is primarily utilized as a building block in organic synthesis. Its bifunctional nature (an amine and a carboxylic acid) and the presence of a nitro group make it a key precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
A significant application is in the synthesis of benzodiazepine derivatives. The amino acid moiety can be cyclized with a suitable partner, and the nitro group can be subsequently reduced to an amine, which can then be further functionalized or involved in another cyclization reaction. These heterocyclic structures are of great interest in the development of new therapeutic agents.
Safety and Handling
As a nitroaromatic compound, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid should be handled with appropriate care in a well-ventilated laboratory or fume hood.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[4]
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Inhalation: Avoid breathing dust.[4]
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Skin Contact: May cause skin irritation. Avoid contact with skin.[4]
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Eye Contact: May cause eye irritation. Avoid contact with eyes.[4]
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Ingestion: May be harmful if swallowed.[4]
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First Aid Measures:
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Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
References
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Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. Available at: [Link]
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Kovalenko, S. M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available at: [Link]
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PubChem. Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Available at: [Link]
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ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]
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ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]
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Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1148–1151. Available at: [Link]
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Zare, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30068–30081. Available at: [Link]
